

An In-depth Technical Guide to the Physicochemical and Biological Properties of C₁₈H₃₂N₂O₃S

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₁₈H₃₂N₂O₃S

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical and biological properties of the molecular formula **C₁₈H₃₂N₂O₃S**. It has been determined that this formula corresponds to a class of biotin derivatives. Due to the limited availability of specific data for the individual isomers of **C₁₈H₃₂N₂O₃S**, this document focuses on the well-characterized properties of its core functional moiety, biotin (Vitamin B7). This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols relevant to the study of biotinylated compounds, and provides visual representations of pertinent biological pathways and experimental workflows.

Introduction: Identification of the Core Moiety

The molecular formula **C₁₈H₃₂N₂O₃S** represents a family of stereoisomers. The core structure of these molecules is a biotin moiety linked to a substituted cyclohexane ring. Biotin, a water-soluble B vitamin, is an essential cofactor for a group of enzymes known as carboxylases.^{[1][2]} These enzymes play critical roles in various metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.^{[2][3][4]} The biological activity of the **C₁₈H₃₂N₂O₃S** isomers is therefore predicted to be primarily dictated by the biotin functional group.

Physical and Chemical Properties

The physical and chemical properties of the **C18H32N2O3S** isomers are largely influenced by the biotin core. The following tables summarize the known properties of biotin.

Table 1: General and Physical Properties of Biotin

Property	Value
Molecular Formula	C10H16N2O3S
Molar Mass	244.31 g/mol
Appearance	White to off-white crystalline powder or needles[3]
Melting Point	231-233 °C (with decomposition)[1][5]
Solubility in Water	22 mg/100 mL (at 25 °C)[1][3]
pKa (Carboxylic Acid)	Approximately 4.5[6][7]

Table 2: Solubility of Biotin in Various Solvents

Solvent	Solubility
Hot Water	Very soluble[8]
Dilute Alkali	Very soluble[8]
Ethanol (95%)	~80 mg/100 mL (at 25 °C)
Dimethyl Sulfoxide (DMSO)	Up to 49 mg/mL[8]
2M NH4OH	50 mg/mL
Common Organic Solvents	Insoluble[8]

Table 3: Spectroscopic Data for Biotin

Spectroscopic Method	Key Features
UV-Vis Absorption	Weak absorbance in the UV region (200-210 nm), with a maximum at approximately 204 nm. [9]
¹ H-NMR (in DMSO-d6)	Characteristic peaks for the protons of the ureido and tetrahydrothiophene rings and the valeric acid side chain.
¹³ C-NMR	Signals corresponding to the ten carbon atoms of the biotin structure.

Biological Activity and Signaling Pathways

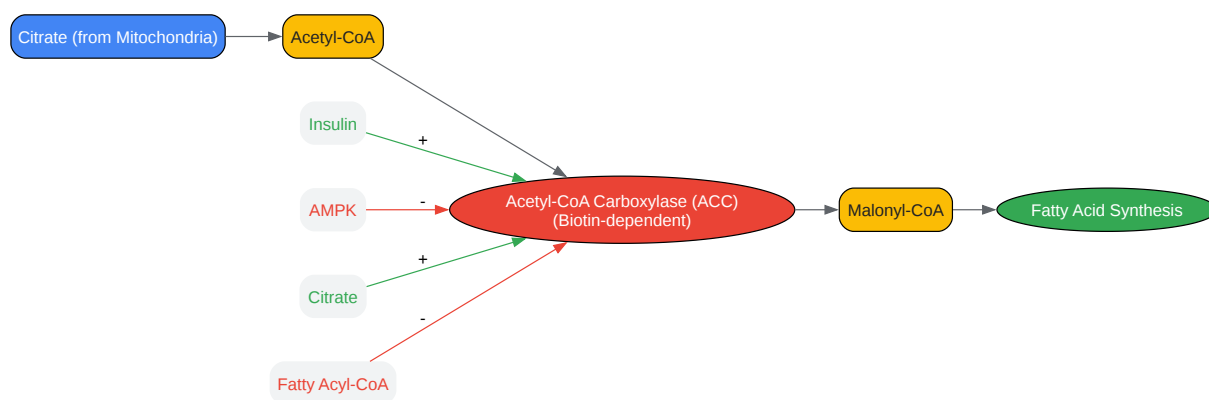
The primary biological role of biotin is its function as a covalently attached coenzyme for carboxylases.[2] These enzymes are crucial for key metabolic processes. Biotin also has emerging roles in the regulation of gene expression.[1][3][10][11][12]

Role as a Coenzyme for Carboxylases

Biotin-dependent carboxylases catalyze the transfer of a carboxyl group to a substrate.[2] In mammals, there are four major carboxylases:

- Acetyl-CoA carboxylase (ACC): Involved in the first committed step of fatty acid synthesis.[4][13][14][15]
- Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis and the replenishment of the citric acid cycle.[16][17][18]
- Propionyl-CoA carboxylase (PCC): Essential for the metabolism of certain amino acids and odd-chain fatty acids.[4][14]
- Methylcrotonyl-CoA carboxylase (MCC): Involved in the breakdown of the amino acid leucine.[4][14]

The following diagram illustrates the central role of Acetyl-CoA Carboxylase (ACC) in the fatty acid synthesis pathway and its regulation.



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Acetyl-CoA Carboxylase Signaling Pathway

Regulation of Gene Expression

Recent studies have indicated that biotin plays a role in regulating the expression of a variety of genes. This includes genes involved in glucose metabolism, cytokine signaling, and cellular biotin homeostasis.[3][10][11][12] The mechanisms are still under investigation but may involve the activation of soluble guanylate cyclase and the biotinylation of histones, which can affect chromatin structure and gene accessibility.[3][11]

Experimental Protocols

The strong and specific interaction between biotin and streptavidin is widely exploited in biotechnology for the purification, detection, and immobilization of molecules. The following sections detail common experimental protocols.

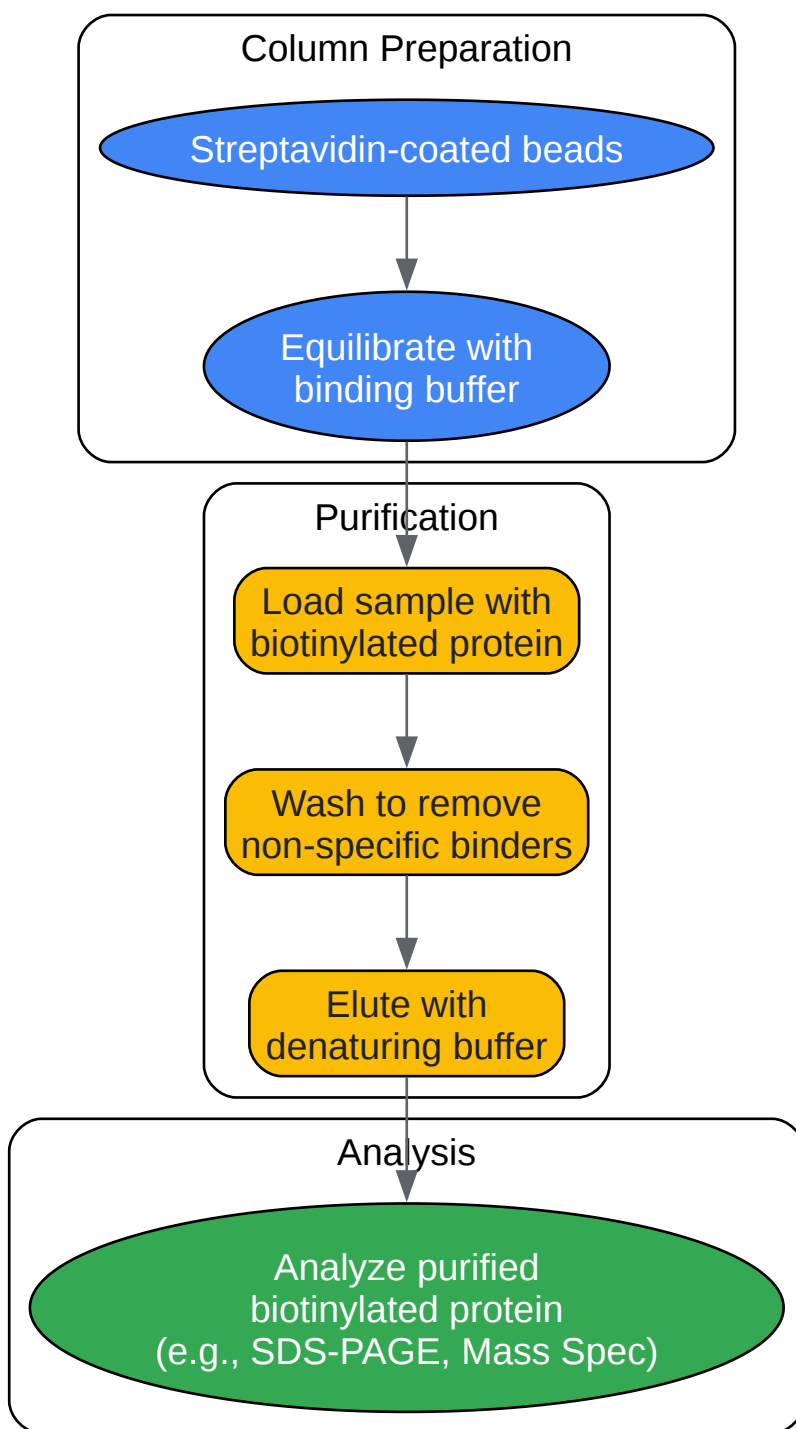
Biotin-Streptavidin Affinity Chromatography

This technique is used to purify biotinylated molecules or their interaction partners from a complex mixture.

Methodology:

- **Preparation of the Affinity Column:** A chromatography column is packed with a solid support matrix (e.g., agarose beads) to which streptavidin is covalently bound. The column is equilibrated with a binding buffer.
- **Sample Loading:** The sample containing the biotinylated molecule of interest is passed through the column. The biotinylated molecules will bind with high affinity to the immobilized streptavidin.
- **Washing:** The column is washed extensively with the binding buffer to remove non-specifically bound molecules.
- **Elution:** Due to the strength of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents like guanidinium chloride, or boiling in SDS-PAGE sample buffer). Alternatively, for some applications, derivatives of biotin with lower binding affinities are used to allow for milder elution conditions.

The following diagram illustrates the workflow for biotin-streptavidin affinity chromatography.



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Biotin-Streptavidin Affinity Chromatography Workflow

Biotinylation of Proteins

This protocol describes the general steps for covalently attaching biotin to a protein.

Methodology:

- **Protein Preparation:** The protein of interest is purified and dissolved in a suitable buffer (typically at a neutral to slightly alkaline pH).
- **Biotinylation Reagent Selection:** A biotinylating reagent with a reactive group specific for a particular functional group on the protein (e.g., N-hydroxysuccinimide esters for primary amines) is chosen.
- **Reaction:** The biotinylating reagent is added to the protein solution at a specific molar ratio and incubated for a defined period at a controlled temperature to allow the covalent linkage to form.
- **Removal of Excess Biotin:** Unreacted biotinylating reagent is removed from the biotinylated protein using methods such as dialysis or size-exclusion chromatography.
- **Characterization:** The extent of biotinylation can be determined using various assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Conclusion

While specific experimental data for the individual isomers of **C18H32N2O3S** are not readily available, a comprehensive understanding of its properties can be inferred from its biotin core. The well-established physicochemical properties and the critical biological roles of biotin as a coenzyme and a regulator of gene expression provide a strong foundation for researchers and drug development professionals. The robust biotin-streptavidin interaction remains a cornerstone of numerous biotechnological applications, and the experimental protocols outlined in this guide are fundamental to the study and utilization of biotinylated compounds. Further research into the specific stereoisomers of **C18H32N2O3S** may reveal unique properties conferred by the substituted cyclohexane moiety.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical and Biological Properties of C₁₈H₃₂N₂O₃S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12619155#physical-and-chemical-properties-of-c18h32n2o3s]

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